Triclosan-beta-D-glucopyranoside
Description
Contextual Background of Triclosan (B1682465) and its Glucoside Conjugates
Triclosan (TCS), a synthetic, broad-spectrum antimicrobial agent, has been incorporated into a vast array of consumer and healthcare products for over four decades. nih.govnih.gov Its primary function is to inhibit the growth of bacteria and fungi. researchgate.netnih.gov Chemically, triclosan is a chlorinated aromatic compound, categorized as a polychloro phenoxy phenol, and is only slightly soluble in water. wikipedia.org Due to its extensive use in products that are frequently washed down the drain, triclosan has become a prevalent contaminant in various environmental compartments. nih.govbeyondpesticides.org It is commonly detected in wastewater treatment plant influents, effluents, surface waters, and sediments. beyondpesticides.orgmdpi.com
In biological systems, including humans and other organisms, triclosan can be metabolized into various conjugates. One of the significant metabolic pathways is glucuronidation, where a glucuronic acid molecule is attached to the triclosan molecule. Another important transformation is the formation of glucoside conjugates, such as Triclosan-beta-D-glucopyranoside. This process involves the attachment of a glucose molecule to triclosan. The formation of these conjugates is a detoxification mechanism employed by organisms to increase the water solubility of triclosan, thereby facilitating its excretion. wikipedia.orgunl.edu
Significance of Glucoside Conjugates in Environmental and Biological Fates of Triclosan
The formation of this compound and other glucoside conjugates plays a crucial role in the environmental and biological fate of triclosan. The addition of a glucose molecule significantly alters the physicochemical properties of the parent compound. Specifically, it increases the hydrophilicity (water solubility) of triclosan. This transformation is significant for several reasons.
In biological systems, the increased water solubility of the glucoside conjugate facilitates its elimination from the body, primarily through urine. nih.gov This metabolic process can reduce the potential for triclosan to bioaccumulate in fatty tissues. unl.edu From an environmental perspective, the increased water solubility of this compound affects its transport and distribution in aquatic systems. While triclosan itself is lipophilic and tends to adsorb to sediment and organic matter, its glucoside conjugate is more likely to remain dissolved in the water column. nih.govunl.edu
Scope and Research Objectives within Academic Inquiry on this compound
Academic research on this compound is multifaceted, focusing on several key areas to understand its environmental and biological implications. A primary objective is to elucidate the metabolic pathways leading to its formation in various organisms, from microorganisms to higher animals. This includes identifying the specific enzymes responsible for the glucosylation of triclosan. For instance, research has investigated the role of UDP-glucosyltransferases in this process. nih.gov
Another significant area of research is the detection and quantification of this compound in different environmental matrices, such as wastewater, surface water, and soil. usda.govsludgenews.orgnih.gov This helps in assessing the extent of triclosan contamination and understanding the transformation processes that occur in natural and engineered systems. Advanced analytical techniques, such as liquid chromatography-mass spectrometry, are often employed for this purpose. sludgenews.org
Furthermore, researchers are investigating the stability and potential degradation of this compound in the environment. Understanding whether this conjugate can revert to the more persistent and biologically active parent compound, triclosan, is a critical aspect of assessing its long-term environmental risk. The toxicological profile of this compound itself is also a subject of study, although it is generally considered less toxic than triclosan. nih.gov The overarching goal of this research is to build a comprehensive model of the lifecycle of triclosan and its metabolites to better predict their environmental fate and potential impacts.
Data on Triclosan and its Glucoside Metabolite
Below are tables summarizing key information on Triclosan and its beta-D-glucopyranoside conjugate.
Table 1: Chemical Properties
| Property | Triclosan | This compound |
| Molecular Formula | C₁₂H₇Cl₃O₂ | C₁₈H₁₇Cl₃O₇ |
| Molecular Weight | 289.54 g/mol | 451.68 g/mol cymitquimica.com |
| Water Solubility | Slightly soluble | More soluble than triclosan |
| Log Kₒw (Octanol-Water Partition Coefficient) | 4.8 nih.gov | Lower than triclosan |
Table 2: Occurrence and Detection
| Compound | Environmental Compartments | Biological Samples |
| Triclosan | Wastewater mdpi.com, Surface Water nih.gov, Sediment nih.gov, Soil sludgenews.org | Urine nih.gov, Blood nih.gov, Breast Milk unl.edu |
| This compound | Wastewater nih.gov, Environmental samples where triclosan is present | Urine nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C18H17Cl3O7 |
|---|---|
Molecular Weight |
451.7 g/mol |
IUPAC Name |
(2S,4R,5S)-2-[5-chloro-2-(2,4-dichlorophenoxy)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H17Cl3O7/c19-8-1-3-11(10(21)5-8)26-12-4-2-9(20)6-13(12)27-18-17(25)16(24)15(23)14(7-22)28-18/h1-6,14-18,22-25H,7H2/t14?,15-,16-,17?,18-/m1/s1 |
InChI Key |
WJZNZKHWJVFUPQ-VSQHIIRESA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)O[C@H]2C([C@@H]([C@@H](C(O2)CO)O)O)O)OC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC2C(C(C(C(O2)CO)O)O)O)OC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Biotransformation and Metabolic Pathways of Triclosan Beta D Glucopyranoside in Diverse Organisms
Enzymatic Glucosylation and Deglucosylation Dynamics
The formation and breakdown of Triclosan-beta-D-glucopyranoside are governed by specific enzymatic reactions. These processes represent a critical aspect of the compound's metabolic lifecycle, dictating its persistence and biological activity.
Role of UDP-Glucosyltransferases in this compound Formation
The conjugation of triclosan (B1682465) with glucose to form this compound is a metabolic detoxification step. This reaction is generally catalyzed by UDP-glucosyltransferases (UGTs), a superfamily of enzymes that transfer a glucosyl group from a nucleotide sugar donor, UDP-glucose, to an acceptor molecule like triclosan. In mammals, the analogous process of glucuronidation, which attaches glucuronic acid, is a primary metabolic pathway for triclosan. nih.gov Studies in humanized mice have shown that UDP-glucuronosyltransferase 1A1 (UGT1A1) is key in this conjugation process, converting the lipophilic triclosan into a more water-soluble and biologically inactive glucuronide metabolite (TCS-G) for elimination. nih.govnih.gov
Interestingly, fungal systems exhibit distinct mechanisms. Research on the white-rot fungus Trametes versicolor demonstrated its ability to produce this compound. researchgate.net However, experiments using cell-free extracts from this fungus showed that while UDP-xylose successfully led to the formation of a xylose conjugate, the combination of triclosan and UDP-β-D-glucose did not yield any metabolites. researchgate.net This suggests that in this specific fungus, a UDP-xylosyltransferase may be involved in glycosylation, or that the specific UGT responsible for glucosylation was not active under the experimental conditions. researchgate.net
Mechanisms of β-Glucuronidase-Mediated Deconjugation of Glucoside Conjugates
Once formed, glucoside and glucuronide conjugates of triclosan can be cleaved, a process known as deconjugation. This reaction is primarily mediated by β-glucuronidase (GUS) enzymes, which are prevalent in gut microbiota. nih.govresearchgate.net This enzymatic cleavage is significant because it reverses the detoxification process, releasing the active, and potentially toxic, parent triclosan molecule. nih.gov
Research has identified that specific clades of microbial GUS enzymes are particularly efficient at this deconjugation. In vitro screening of a panel of purified gut microbial GUS proteins revealed that orthologs from the Loop 1 and flavin mononucleotide (FMN)-binding clades are the most effective at converting triclosan-glucuronide (TCS-G) back to triclosan. nih.gov This process is not merely a laboratory phenomenon; enzymes extracted from human fecal samples have demonstrated variable but consistent rates of TCS-G to triclosan turnover. nih.govresearchgate.net The abundance of Loop 1 GUS proteins in these samples correlated directly with the rate of triclosan reactivation, highlighting the critical role of specific microbial enzymes in the metabolic cycling of triclosan conjugates within the gut. nih.gov This mechanism of deconjugation by bacterial enzymes is considered a key step in initiating the local toxicity of the parent compound. nih.gov
Metabolic Fates in Microbial Systems
Microbial communities, particularly in soil and wastewater, play a crucial role in the environmental fate of triclosan and its derivatives. The metabolic pathways involve initial deconjugation followed by the degradation of the parent compound.
Bacterial Degradation Pathways and Intermediates of this compound (e.g., Sphingomonas, Pseudomonas, Alcaligenes)
Direct bacterial degradation pathways for this compound have not been extensively documented. The primary mechanism is believed to be a two-step process initiated by the cleavage of the glycosidic bond by bacterial β-glucosidases, releasing parent triclosan. Subsequently, various bacterial species, including those from the genera Sphingomonas, Pseudomonas, and Alcaligenes, are known to degrade triclosan itself through several pathways. nih.goveuropa.eu
Sphingomonas and related species: Strains such as Sphingomonas sp. YL-JM2C and Sphingopyxis sp. KCY1 have been shown to effectively degrade triclosan. nih.govnih.govnih.gov The degradation pathway in strain YL-JM2C involves a two-component angular dioxygenase (TcsAaAb) that catalyzes the initial conversion of triclosan into chlorinated catechols, specifically 4-chlorocatechol (B124253) and 3,5-dichlorocatechol, rather than the commonly reported 2,4-dichlorophenol (B122985). nih.gov Another study identified 2,4-dichlorophenol and hydroquinone (B1673460) as intermediates. nih.gov Some strains can utilize triclosan as their sole carbon source. nih.gov
Pseudomonas species: Various Pseudomonas strains can degrade triclosan under aerobic conditions. researchgate.netresearchgate.net Pseudomonas putida RBL8 has been identified as a potent degrader. researchgate.net The degradation pathway often involves the cleavage of the ether bond to produce intermediates such as 2,4-dichlorophenol, phenol, and catechol. researchgate.netresearchgate.netnih.gov
Alcaligenes species: Alcaligenes xylosoxidans has been reported to inactivate triclosan and utilize it as a sole source of carbon. europa.eumdpi.com
The table below summarizes the key bacterial genera and their role in the degradation of the parent compound, triclosan, following the presumed deconjugation of this compound.
| Genus | Role in Degradation | Key Enzymes/Pathways | Degradation Intermediates |
| Sphingomonas | Utilizes triclosan as a carbon source. nih.gov | Angular dioxygenase (TcsAaAb); Meta-cleavage pathway. nih.govnih.gov | 4-chlorocatechol, 3,5-dichlorocatechol, 2,4-dichlorophenol, Hydroquinone. nih.govnih.gov |
| Pseudomonas | Degrades triclosan under aerobic conditions. researchgate.net | Ether bond cleavage. | 2,4-dichlorophenol, Phenol, Catechol. researchgate.netresearchgate.net |
| Alcaligenes | Utilizes triclosan as a sole carbon source. europa.eumdpi.com | Not specified. | Not specified. |
Fungal Biotransformation Mechanisms of Triclosan and its Glucosides (e.g., Trametes versicolor, Pycnoporus cinnabarinus)
White-rot fungi have demonstrated a notable capacity to metabolize triclosan into various products, including its glucoside conjugate. researchgate.net This biotransformation is a key detoxification strategy for these organisms.
Trametes versicolor : This fungus transforms triclosan into three primary metabolites: 2-O-(2,4,4′-trichlorodiphenyl ether)-β-d-glucopyranoside (this compound), its corresponding xylose conjugate (2-O-(2,4,4′-trichlorodiphenyl ether)-β-d-xylopyranoside), and 2,4-dichlorophenol. The formation of these more hydrophilic conjugates represents a detoxification pathway. researchgate.net
Pycnoporus cinnabarinus : This species converts triclosan into two different metabolites: the same glucoside conjugate found in T. versicolor and a methylated form, 2,4,4′-trichloro-2′-methoxydiphenyl ether. researchgate.net
The formation of these glycosyl conjugates and methylated intermediates by fungi is a significant biotransformation reaction, as these products exhibit distinctly lower cytotoxic and microbicidal activity than the parent triclosan. researchgate.net
Influence of Microbial Enzyme Systems on this compound Turnover
The turnover of this compound in the environment is controlled by the balance between its formation (glucosylation) and its breakdown (deglucosylation). Fungal enzyme systems, such as glycosyltransferases, are responsible for the synthesis of the conjugate from triclosan, effectively sequestering and detoxifying the compound. researchgate.net
Conversely, bacterial enzyme systems, particularly extracellular or cell-surface-associated β-glucosidases, can hydrolyze the conjugate, releasing active triclosan back into the environment. This enzymatic reactivation is well-documented for the analogous triclosan-glucuronide, where specific microbial β-glucuronidases drive the turnover and restore the parent compound's biological activity. nih.govresearchgate.net Therefore, the net concentration and fate of this compound are dependent on the composition and enzymatic activity of the local microbial community, with fungi generally promoting conjugation and bacteria promoting deconjugation.
Plant Uptake and Metabolism of this compound
The presence of triclosan in agricultural environments, primarily through the application of biosolids and irrigation with treated wastewater, has led to investigations into its fate in crop plants.
Absorption and Translocation Mechanisms of Triclosan and its Conjugates in Plant Tissues
Triclosan is readily absorbed by plants, primarily through the root system. Its lipophilic nature facilitates accumulation in root tissues, which serve as the main reservoir for the compound within the plant. researchgate.net Studies on various hydrophytes, including water spinach, cress, and rice, demonstrated that between 94.3% and 99.0% of the absorbed triclosan remained in the roots. nih.gov The concentrations in roots can be two to three orders of magnitude greater than in the shoots, indicating very limited translocation from the roots to the aerial parts of the plant. researchgate.netnih.gov
In a study using a soil-peanut plant system, only 1.02% of the applied radiolabelled triclosan was taken up by the entire plant by the time of harvest. The bioconcentration factors followed a descending order from roots to stems, leaves, and finally fruits, further confirming the restricted mobility of triclosan within the plant's vascular system. nih.gov This low rate of translocation is a critical factor in assessing the potential for food chain contamination. The movement of water and nutrients from the roots to the rest of the plant occurs via the xylem, a process known as transpiration, while the transport of sugars and other organic molecules produced during photosynthesis occurs via the phloem in a process called translocation. youtube.com The physical and chemical properties of triclosan limit its entry and movement within these transport systems.
Phase II Metabolism: Conjugation with Saccharides, Disaccharides, and Other Moieties in Plants
Once absorbed, triclosan undergoes Phase II metabolism, a detoxification process common in plants for managing xenobiotics. This phase involves the conjugation of the parent compound with endogenous molecules, which increases water solubility and reduces biological activity. For triclosan, which possesses a phenolic group, this process is particularly efficient.
In plant cells, such as those of carrots, triclosan is rapidly metabolized into a variety of conjugates without prior Phase I modification. The primary conjugation pathway involves the attachment of sugar molecules. Uridine diphosphoglucose (UDPG) is a common sugar donor in these reactions, catalyzed by glucosyltransferases, leading to the formation of O-glucosides. unl.edu Research has successfully identified several triclosan conjugates in carrot cell cultures, including those formed with saccharides (like glucose, forming this compound), disaccharides, and other moieties like malonic acid and sulfate (B86663). These same conjugates were also confirmed in intact carrot plants grown in triclosan-contaminated soil, indicating this metabolic pathway is active in whole organisms. The total amount of these conjugates in the plants was found to significantly exceed the concentration of the parent triclosan, highlighting the importance of accounting for these metabolites in uptake studies.
| Metabolite Class | Specific Conjugate Examples |
|---|---|
| Saccharide Conjugates | This compound |
| Disaccharide Conjugates | Not specified in detail |
| Malonic Acid Conjugates | Malonyl-triclosan-glucoside |
| Sulfate Conjugates | Triclosan sulfate |
Intracellular Sequestration and Storage Processes within Plant Cells
Following their synthesis in Phase II metabolism, the now more water-soluble and less toxic triclosan conjugates must be sequestered to prevent interference with cellular processes. In hydrophytic plants, studies using radiolabelled triclosan revealed that the compound and its metabolites are not evenly distributed within the cell. nih.gov
The primary site of accumulation at the subcellular level is within the organelles, which showed significantly higher concentrations than the cell walls or cytoplasm. researchgate.netnih.gov This suggests that plant cells actively transport and sequester these xenobiotic conjugates into specific compartments. While not definitively stated for triclosan conjugates, the large central vacuole is the most common site for the sequestration of xenobiotic conjugates in plant cells. This compartmentalization effectively removes the compounds from the metabolically active cytoplasm, representing the final stage of the detoxification process in plants.
Biotransformation in Aquatic Biota (Non-human focus on mechanistic pathways)
Triclosan is a prevalent contaminant in aquatic environments, where it can be taken up by a wide range of organisms. beyondpesticides.org Its fate within these organisms is determined by the interplay between bioaccumulation and metabolic transformation.
Mechanisms of Bioaccumulation and Biotransformation of Triclosan Conjugates
Due to its lipophilic (fat-loving) properties, triclosan has a high potential to bioaccumulate in the fatty tissues of aquatic organisms. beyondpesticides.org Bioaccumulation occurs when an organism absorbs a substance at a rate faster than it can eliminate it. sciencedaily.com However, aquatic organisms possess metabolic pathways to transform triclosan, which influences its persistence and potential for toxicity.
Formation of Metabolites and Conjugates in Aquatic Organisms
The metabolic pathways in aquatic life convert triclosan into several key products. The two major Phase II metabolic pathways are glucuronidation and sulfation. researchgate.net
Glucuronidation: This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT), which transfers a glucuronic acid molecule from UDP-glucuronic acid to triclosan, forming triclosan glucuronide. researchgate.net
Sulfation: This process is mediated by the sulfotransferase (SULT) enzyme, which transfers a sulfonate group from a donor molecule (PAPS - 3'-phosphoadenosine-5'-phosphosulfate) to triclosan, yielding triclosan sulfate. researchgate.net
Environmental Occurrence and Distribution of Triclosan Beta D Glucopyranoside
Detection in Wastewater and Sewage Treatment Plant Effluents
Wastewater treatment plants (WWTPs) are primary conduits for the entry of triclosan (B1682465) and its derivatives into the aquatic environment. nih.gov Triclosan is frequently detected in both raw wastewater (influent) and treated wastewater (effluent) globally. nih.gov For instance, influent concentrations in the United States have been reported as high as 297.7 nM, while in South Africa, levels of 60.8 nM in raw wastewater and 44.9 nM in treated wastewater have been observed. nih.gov
The removal efficiency of triclosan in WWTPs can be high, often exceeding 90%; however, the continuous influx of this compound results in its consistent presence in the final effluent. researchgate.net During wastewater treatment, microbial processes can transform triclosan into various metabolites. Notably, laboratory studies have demonstrated that certain fungi, such as Trametes versicolor and Pycnoporus cinnabarinus, are capable of metabolizing triclosan into Triclosan-beta-D-glucopyranoside. This transformation is considered a detoxification mechanism by the fungi.
While direct measurements of this compound in wastewater are not widely available, the consistent presence of high concentrations of triclosan in wastewater influents and its known biotransformation pathway suggest that WWTP effluents are a significant potential source of this compound to the environment.
Illustrative Concentrations of Triclosan in Wastewater
| Location | Sample Type | Triclosan Concentration |
|---|---|---|
| USA | Raw Wastewater | up to 297.7 nM |
| South Africa | Raw Wastewater | 60.8 nM |
| South Africa | Treated Wastewater | 44.9 nM |
| USA | Final Effluent | 0.2 to 2.7 µg/L |
Presence and Distribution in Surface Waters (Rivers, Lakes, Estuaries)
Following their discharge from WWTPs, triclosan and its potential conjugates enter surface water bodies. Consequently, triclosan is frequently detected in rivers, lakes, and estuaries worldwide. nih.govnih.gov Concentrations in untreated surface waters have been reported to range from 7.9 to 39 nM. nih.gov In a study of 139 streams across the United States, triclosan was one of the most frequently detected organic wastewater contaminants.
The presence of triclosan in these surface waters indicates a high potential for the co-occurrence of its transformation products. The same microbial communities present in wastewater and soil, which are capable of producing this compound, can also be found in river and lake ecosystems. Therefore, it is plausible that this conjugate is formed in-situ in surface waters or is transported along with the parent compound from upstream sources. However, to date, there is a lack of published studies that have specifically quantified this compound in surface water samples.
Illustrative Concentrations of Triclosan in Surface Waters
| Location | Water Body Type | Triclosan Concentration |
|---|---|---|
| Various | Untreated Surface Waters | 7.9 to 39 nM |
| Kentucky, USA | Creeks | up to 63 ng/L |
| Minnesota, USA | Rivers and Streams | up to 0.37 ppb |
Occurrence in Sediments and Soils
Due to its chemical properties, triclosan has a tendency to partition from the water column and accumulate in sediments and soils. nih.govnih.gov This makes sediments a significant sink for triclosan in the aquatic environment. Concentrations of triclosan in lake and river sediments can be substantial. nih.gov For example, studies have found triclosan in sediment cores dating back several decades, indicating its persistence. nih.gov
The application of biosolids to agricultural land is another major pathway for the introduction of triclosan into the soil environment. usda.gov Given that fungi such as Trametes versicolor and Pycnoporus cinnabarinus are common in soil and are known to produce this compound from triclosan, it is highly probable that this conjugate is formed and resides in both aquatic sediments and terrestrial soils. The organic-rich nature of these matrices could potentially lead to the accumulation of this compound. Despite this, there is currently a significant data gap regarding the measured concentrations of this compound in sediments and soils.
Illustrative Concentrations of Triclosan in Sediments and Soils
| Matrix | Location/Source | Triclosan Concentration |
|---|---|---|
| Sediment | Estuarine Environment | Low to not detectable |
| Soil | Biosolid-amended farms (16+ months post-application) | 4.1 and 4.5 ng/g dry wt. |
| Soil | Biosolid-amended farms (7-9 months post-application) | 23.6 and 66.6 ng/g dry wt. |
Detection in Other Environmental Matrices (e.g., Drinking Water, Biosolids)
Triclosan has been detected in a range of other environmental matrices, further highlighting its widespread distribution. While conventional drinking water treatment processes are generally effective at removing triclosan, it has been occasionally detected in finished drinking water. nih.gov
Biosolids, the solid organic matter recovered from wastewater treatment, are a significant reservoir for triclosan. nih.gov Concentrations of triclosan in biosolids can be in the parts-per-million range. nih.gov A study of biosolids from a wastewater treatment plant in the Mid-Atlantic region of the US showed that triclosan concentrations remained fairly constant over a seven-year period. nih.gov
Illustrative Concentrations of Triclosan in Biosolids
| Location | Matrix | Triclosan Concentration |
|---|---|---|
| Mid-Atlantic, USA | Biosolids (2005-2011) | Remained fairly constant |
| USA | Digested Sludge | 0.5 to 15.6 µg/g (dry wt) |
| Virginia, USA | Biosolids | 15.6 ± 0.6 mg/kg dry wt. |
Environmental Fate and Transformation of Triclosan Beta D Glucopyranoside
Formation and Persistence of Key Environmental Transformation Products (e.g., Methyl Triclosan)
The environmental transformation of the antimicrobial agent triclosan (B1682465) can lead to the formation of various byproducts, including conjugated and methylated derivatives. The formation of these products is often mediated by microorganisms as a detoxification mechanism. This section details the formation of key transformation products, with a focus on triclosan-beta-D-glucopyranoside and the persistent metabolite, methyl triclosan.
Research has demonstrated that certain species of white-rot fungi are capable of metabolizing triclosan into more hydrophilic and less toxic compounds. A notable study by Hundt et al. (2000) investigated the transformation of triclosan by Trametes versicolor and Pycnoporus cinnabarinus. nih.govasm.orgnih.gov
In laboratory settings, Trametes versicolor was found to convert triclosan into three primary metabolites. nih.govasm.org After 48 to 72 hours of incubation, the concentration of triclosan in the culture supernatant began to decrease, with a corresponding increase in the formation of two more hydrophilic products. nih.gov These were identified as 2-O-(2,4,4′-trichlorodiphenyl ether)-β-D-glucopyranoside and 2-O-(2,4,4′-trichlorodiphenyl ether)-β-D-xylopyranoside. nih.govasm.org The third metabolite identified was 2,4-dichlorophenol (B122985). nih.govasm.org The formation of these conjugates is considered a detoxification pathway for the fungus, as the resulting compounds exhibited significantly lower cytotoxic and microbicidal activity compared to the parent triclosan. asm.org
Similarly, Pycnoporus cinnabarinus was also found to produce this compound. nih.govasm.org In addition to the glucoside conjugate, this fungus also methylated the hydroxyl group of triclosan, leading to the formation of 2,4,4′-trichloro-2′-methoxydiphenyl ether, commonly known as methyl triclosan. asm.org The environmental presence of methyl triclosan had been noted in samples prior to this study, and this research provided a potential biological source for its formation. asm.org
While the formation of this compound has been demonstrated in laboratory studies with specific fungi, there is a notable lack of data on its persistence in the environment, such as its half-life in soil or water. However, the persistence of another key transformation product, methyl triclosan, has been more extensively studied.
Methyl triclosan is a recognized microbial transformation product of triclosan that is formed under aerobic conditions in environments such as activated sludge from wastewater treatment plants. nih.gov It is more lipophilic and has a higher potential for bioaccumulation in aquatic organisms compared to triclosan. nih.gov Studies have shown that methyl triclosan is more resistant to photolysis than triclosan, contributing to its persistence in the environment. nih.gov
The following tables summarize the key transformation products of triclosan as identified in the aforementioned research and the details of the organisms involved.
Table 1: Environmental Transformation Products of Triclosan
| Precursor Compound | Transformation Product | Organism/Process | Reference |
| Triclosan | This compound | Trametes versicolor, Pycnoporus cinnabarinus | nih.govasm.org |
| Triclosan | 2-O-(2,4,4′-trichlorodiphenyl ether)-β-D-xylopyranoside | Trametes versicolor | nih.govasm.org |
| Triclosan | 2,4-Dichlorophenol | Trametes versicolor | nih.govasm.org |
| Triclosan | Methyl triclosan (2,4,4′-trichloro-2′-methoxydiphenyl ether) | Pycnoporus cinnabarinus, Microbial activity in activated sludge | asm.orgnih.gov |
Table 2: Microorganisms Involved in the Transformation of Triclosan
| Organism | Type | Transformation Products from Triclosan | Reference |
| Trametes versicolor | White-rot fungus | This compound, 2-O-(2,4,4′-trichlorodiphenyl ether)-β-D-xylopyranoside, 2,4-Dichlorophenol | nih.govasm.org |
| Pycnoporus cinnabarinus | White-rot fungus | This compound, Methyl triclosan | nih.govasm.org |
Advanced Analytical Methodologies for Triclosan Beta D Glucopyranoside Quantification and Identification in Environmental and Biological Samples
Sample Preparation and Extraction Techniques for Complex Matrices
Effective isolation and preconcentration of Triclosan-beta-D-glucopyranoside from intricate samples like wastewater, sludge, and biological fluids are paramount for accurate analysis. The complexity of these matrices, laden with interfering substances, requires robust extraction and cleanup procedures.
Solid-Phase Extraction (SPE) and Miniaturized Microextraction Methods (e.g., DLLME)
Solid-Phase Extraction (SPE) is a cornerstone technique for the extraction of triclosan (B1682465) and its conjugated metabolites from aqueous samples. nih.gov It involves passing a liquid sample through a solid sorbent material, which retains the analytes of interest. These are then eluted with a small volume of an appropriate solvent. For instance, Oasis HLB cartridges are commonly used for the preconcentration of triclosan and its metabolites from water samples. nih.gov This method has been shown to provide extraction recoveries exceeding 85% for various water types. nih.gov Automated SPE systems can further enhance reproducibility and handle larger sample volumes, as demonstrated in the analysis of river water for triclosan. thermofisher.com
Dispersive Liquid-Liquid Microextraction (DLLME) has emerged as a rapid, affordable, and efficient alternative to traditional liquid-liquid extraction. chromatographyonline.com This technique involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample, creating a cloudy solution where fine droplets of the extraction solvent are dispersed. chromatographyonline.commdpi.com After centrifugation, the sedimented organic phase, containing the concentrated analyte, is collected for analysis. nih.gov DLLME has been successfully applied to the simultaneous derivatization and concentration of triclosan and its related compounds in water samples, achieving quantification limits in the low ng/L range. nih.gov The technique's popularity stems from its simplicity, low solvent consumption, and high enrichment factors. chromatographyonline.com
| Method | Principle | Application Example | Key Advantages | Reference |
| Solid-Phase Extraction (SPE) | Analyte partitioning between a solid sorbent and a liquid sample. | Extraction of triclosan and its metabolites from water using Oasis HLB cartridges. | High recovery, effective cleanup, and potential for automation. | nih.govthermofisher.com |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Rapid partitioning of analyte into fine droplets of an extraction solvent dispersed in the sample. | Simultaneous derivatization and concentration of triclosan and methyltriclosan in water. | Fast, low solvent use, high enrichment factor, and cost-effective. | chromatographyonline.comnih.gov |
Advanced Extraction Technologies (e.g., Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Salt-Induced Liquid–Liquid Microextraction (UA-SI-LLME))
To enhance extraction efficiency and reduce extraction times, advanced energy-assisted techniques are employed. Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and sample mixture, accelerating the extraction of analytes from solid matrices like sludge and sediments. researchgate.netnih.gov MAE has proven to yield high extraction efficiencies, often close to 100%, in significantly shorter times compared to conventional methods like Soxhlet extraction. researchgate.net It has been effectively used for the extraction of triclosan and other endocrine-disrupting compounds from various environmental solids. researchgate.netresearchgate.net
Ultrasound-Assisted Salt-Induced Liquid–Liquid Microextraction (UA-SI-LLME) is another innovative technique that combines the principles of ultrasonication and salting-out for the extraction of analytes from aqueous samples. nih.gov In this method, a water-miscible organic solvent is used as the extraction solvent. The addition of a salt reduces the miscibility of the organic solvent in the aqueous phase, and ultrasonication facilitates the formation of a fine emulsion, maximizing the surface area for mass transfer. nih.govescholarship.org This technique has been successfully developed for the rapid determination of triclosan in personal care products, demonstrating high sensitivity and minimal organic solvent consumption. nih.gov
| Technology | Mechanism | Application Example | Key Advantages | Reference |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample, accelerating analyte extraction from solid matrices. | Determination of triclosan and chlorophenols in sludge and sediments. | High extraction efficiency, short extraction time, and reduced solvent consumption. | researchgate.netnih.gov |
| Ultrasound-Assisted Salt-Induced Liquid–Liquid Microextraction (UA-SI-LLME) | Employs ultrasonication and a salting-out effect to induce phase separation of a water-miscible solvent for analyte extraction. | Rapid determination of triclosan in personal care products. | Simple, rapid, sensitive, and requires less organic solvent. | nih.govescholarship.org |
Chromatographic Separation Techniques for Glucoside Conjugates
Following extraction, chromatographic techniques are essential for separating this compound from other co-extracted compounds before detection.
Liquid Chromatography (HPLC, UPLC) with Advanced Detectors
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques for the analysis of non-volatile, polar compounds like this compound. nih.govresearchgate.net These methods utilize a liquid mobile phase to transport the sample through a column packed with a solid stationary phase, separating components based on their differential interactions with the two phases. Reversed-phase C18 columns are frequently employed for the separation of triclosan and its metabolites. researchgate.net
UPLC systems, which use smaller particle sizes in the column, offer higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. nih.gov The use of advanced detectors, such as diode array detectors (DAD) and, more importantly, mass spectrometers, enhances the selectivity and sensitivity of the analysis. researchgate.net For instance, an isotope-dilution UPLC-tandem mass spectrometry (ID-UPLC-MS/MS) method has been developed for the sensitive determination of triclosan and other endocrine-disrupting chemicals in human urine. nih.gov
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, polar and non-volatile compounds like this compound require a derivatization step to increase their volatility and thermal stability before they can be analyzed by GC. nih.govresearchgate.net A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which converts the polar hydroxyl groups into their more volatile tert-butyldimethylsilyl (TBDMS) derivatives. nih.gov This on-line derivatization can be performed in the GC injection port, offering a fast and efficient method for the analysis of triclosan and its metabolites. nih.govresearchgate.net GC coupled with a mass spectrometer (GC-MS) provides high sensitivity and specificity, allowing for the determination of these compounds at trace levels in environmental samples. nih.govnih.gov
Mass Spectrometry Detection and Structural Elucidation of this compound and its Metabolites
Mass Spectrometry (MS) is an indispensable tool for the definitive identification and quantification of this compound. When coupled with chromatographic systems (LC-MS or GC-MS), it provides unparalleled sensitivity and selectivity.
Liquid chromatography coupled to high-resolution tandem mass spectrometry (LC-HRMS/MS) is a particularly powerful approach. nih.govproquest.com It allows for the detection and structural characterization of not only this compound but also other glucuronide and sulfate (B86663) conjugates of triclosan and its breakdown products. nih.govproquest.com In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion) of the target analyte is selected and then fragmented to produce a characteristic pattern of product ions. This fragmentation pattern serves as a molecular fingerprint, enabling confident structural elucidation and differentiation from isobaric interferences. For example, in the analysis of triclosan metabolites, the glucuronide conjugate of oxidized triclosan (TCS+O+gluc) and the glucuronide of the cleaved product 2,4-dichlorophenol (B122985) (DCP+gluc) have been identified using LC-HRMS/MS. proquest.com The use of isotope-labeled internal standards, such as deuterated triclosan, further aids in the accurate quantification and structural elucidation of metabolic sites. nih.govproquest.com
| Technique | Principle | Application | Key Findings | Reference |
| LC-HRMS/MS | High-resolution mass spectrometry for accurate mass measurement and tandem MS for structural fragmentation. | In vitro biotransformation studies of triclosan. | Detection and characterization of glucuronide and sulfate conjugates of triclosan and its cleavage products. | nih.govproquest.com |
| GC-MS/MS | Tandem mass spectrometry coupled with gas chromatography for sensitive and selective detection of derivatized analytes. | Determination of triclosan and its transformation products in sludge and sediments. | Achieved low quantification limits (0.4-0.8 ng/g) and high recoveries (78-106%). | nih.gov |
| LC-ESI-MS/MS | Liquid chromatography with electrospray ionization and tandem mass spectrometry. | Simultaneous determination of triclosan, triclocarban, and parabens in water. | Provided low limits of quantification (0.08-0.44 ng/L) in surface water. | nih.gov |
Electrospray Ionization (ESI) and Tandem Mass Spectrometry (MS/MS)
Electrospray ionization tandem mass spectrometry (ESI-MS/MS), particularly when coupled with liquid chromatography (LC), is a cornerstone technique for the quantification of this compound. This method offers exceptional sensitivity and selectivity, allowing for the detection of trace levels of the metabolite in complex samples like urine, serum, and environmental water. nih.gov
In this approach, the sample extract is first chromatographically separated, typically using reversed-phase HPLC or UHPLC, to isolate this compound from other matrix components. The eluent is then introduced into the ESI source, where the metabolite is ionized, usually forming a deprotonated molecule [M-H]⁻ in negative ion mode. This precursor ion is then selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides high specificity. For this compound, a common transition monitored is the fragmentation of the precursor ion into the triclosan anion.
A key preparatory step for analyzing total triclosan exposure involves the enzymatic hydrolysis of conjugated metabolites. Samples are often treated with β-glucuronidase to convert this compound back into its parent form, triclosan, prior to analysis. chemijournal.com However, direct measurement of the glucuronide conjugate is also feasible and provides more specific information about metabolic pathways. Sample preparation frequently involves solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances, achieving high recovery rates. nih.govchemijournal.com
| Parameter | Matrix | Value | Reference |
|---|---|---|---|
| Limit of Detection (LOD) | Urine & Serum | 0.001–0.3 ng/mL | chemijournal.com |
| Linearity (R²) | Urine & Serum | > 0.99 | chemijournal.com |
| Recovery (SPE) | Urine | 82.0%–120.7% | chemijournal.com |
| Recovery (SPE) | Serum | 76.7%–113.9% | chemijournal.com |
| Relative Standard Deviation (RSD) | Urine & Serum | < 7.6% | chemijournal.com |
| Limit of Detection (LOD) for TCS | Environmental Water | 2.5 ng/L | nih.gov |
High-Resolution Mass Spectrometry (HRMS) for Comprehensive Metabolite Identification
High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap-based systems, is a powerful tool for the identification and confirmation of metabolites like this compound. ebi.ac.ukmdpi.com Unlike tandem mass spectrometry which targets specific, known transitions, HRMS provides highly accurate mass measurements (typically with errors < 5 ppm), enabling the determination of elemental compositions for detected ions. mdpi.com
This capability is invaluable for identifying unknown metabolites in complex biological samples. In the context of triclosan metabolism, researchers can screen for potential transformation products without needing pre-existing analytical standards. ebi.ac.uk For this compound, HRMS can confirm its identity by matching the exact mass of the detected ion to the calculated theoretical mass of its elemental formula (C₁₉H₁₉Cl₃O₈). The characteristic isotopic pattern of triclosan, which contains three chlorine atoms, further aids in confident identification. mdpi.com
LC-HRMS methods have been successfully employed to study the in vitro metabolism of triclosan in human and rat liver fractions, where this compound was identified as a major detoxification product alongside sulfate conjugates. ebi.ac.uk The high resolving power of these instruments helps to distinguish the metabolite from isobaric interferences that may be present in the sample matrix, which is a significant advantage over lower-resolution mass spectrometers. mdpi.com
| Technique | Application | Key Findings | Reference |
|---|---|---|---|
| LC-HRMS/MS | In vitro metabolism of triclosan in liver fractions | Detected glucuronide and sulfated conjugates of triclosan and its cleavage product, 2,4-dichlorophenol. ebi.ac.uk | ebi.ac.uk |
| UHPLC-Q-TOF/MS | Detection of triclosan and its metabolites in human serum | Used organochlorine isotopic patterns for enhanced detection. Identified sulfonated and glucuronidated TCS. mdpi.com | mdpi.com |
| LC-HRMS | Profiling of phytochemicals in commercial extracts | Identified 90 different compounds by assigning fragment ions using databases and fragmentation prediction software. nih.gov | nih.gov |
Electrochemical and Sensor-Based Detection Approaches for Environmental Monitoring
Electrochemical sensors offer a promising avenue for rapid, cost-effective, and portable environmental monitoring. nih.gov These methods typically rely on the electrochemical oxidation of the phenolic hydroxyl group present in the triclosan molecule. ebi.ac.uknih.gov However, in this compound, this electroactive group is blocked by the glucuronic acid moiety, making its direct electrochemical detection challenging with standard methods.
A viable strategy to quantify this compound using these sensors involves an initial enzymatic hydrolysis step. By treating the sample with the enzyme β-glucuronidase, the glucuronide conjugate is cleaved, liberating free triclosan which can then be measured electrochemically. chemijournal.com
Various advanced materials have been used to modify electrodes to enhance the sensitivity and selectivity of triclosan detection. These include multiwall carbon nanotubes (MWCNTs), metal-organic frameworks (MOFs), and graphene-nanoparticle hybrids. nih.gov These materials increase the electroactive surface area and catalytic activity of the sensor, leading to a significant amplification of the oxidation signal of the liberated triclosan. nih.gov Differential pulse voltammetry (DPV) is a commonly used technique that provides low detection limits. nih.gov
| Sensor Material | Detection Method | Linear Range | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Nano-Cu-BTC MOF | DPV | 25–10,000 nM | 25 nM | nih.gov |
| Multiwall Carbon Nanotube (MWCNT) Film | Voltammetry | 50 µg/L–1.75 mg/L | 16.5 µg/L (~57 nM) | |
| Graphene/Palladium Nanoparticles | Voltammetry | 9.0 nM–20.0 µM | 3.5 nM | |
| Molecularly Imprinted Polymer (MIP) on Gold Nanoparticles | Voltammetry | 0.5–50.0 nM | 0.15 nM | ebi.ac.uk |
Method Validation, Quality Assurance, and Quality Control Protocols in Trace Analysis
Rigorous method validation is essential to ensure that analytical data for this compound are reliable and accurate, particularly at the trace concentrations found in environmental and biological samples. Validation is performed according to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH).
Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Specificity is demonstrated by the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other metabolites or matrix components.
Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte. Analytical methods for triclosan metabolites typically show excellent linearity with correlation coefficients (R²) greater than 0.99. chemijournal.com
Accuracy is determined by measuring the recovery of the analyte spiked into a blank matrix. For SPE-LC-MS/MS methods, recoveries are often in the range of 80-120%. chemijournal.com
Precision is assessed through repeatability (intra-day) and intermediate precision (inter-day) studies, with relative standard deviations (RSDs) typically required to be below 15%. chemijournal.com
LOD and LOQ define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. For mass spectrometry-based methods, LODs for triclosan and its conjugates can reach the low nanogram-per-liter (ng/L) or nanogram-per-milliliter (ng/mL) range. nih.govchemijournal.com
Quality assurance (QA) and quality control (QC) protocols involve the routine analysis of procedural blanks, spiked samples, and certified reference materials (if available) to monitor method performance and ensure the integrity of the results.
| Analytical Method | Parameter | Matrix | Result | Reference |
|---|---|---|---|---|
| SPE-UHPLC/ESI-MS/MS | LOD | Urine/Serum | 0.001-0.3 ng/mL | chemijournal.com |
| Linearity (R²) | Urine/Serum | > 0.99 | chemijournal.com | |
| Recovery | Urine/Serum | 76.7% - 120.7% | chemijournal.com | |
| Precision (RSD) | Urine/Serum | < 7.6% | chemijournal.com | |
| SPE-HPLC-ESI-MS | LOD (TCS) | Water | 2.5 ng/L | nih.gov |
| Recovery | Water | 89.5% - 97.5% | nih.gov |
Current Research Challenges and Future Directions in Triclosan Beta D Glucopyranoside Research
Elucidation of Undiscovered Biotransformation Pathways and Novel Metabolites
A primary challenge in the study of Triclosan-beta-D-glucopyranoside (TCS-G) is the incomplete understanding of its complete biotransformation journey. While its formation from triclosan (B1682465) (TCS) is a known pathway, particularly by certain fungi, the subsequent fate of the glucoside conjugate itself is less clear. nih.gov Research indicates that a crucial transformation is the cleavage of the glycosidic bond, a process known as deconjugation, which regenerates the parent triclosan. This is a significant concern because triclosan is more lipophilic and has well-documented biological activity compared to its glucoside conjugate. mdpi.combeyondpesticides.org This "reactivation" pathway has been observed for similar triclosan conjugates, such as triclosan-glucuronide, which can be cleaved by microbial enzymes in the gut to release active triclosan. nih.gov
Future research must move beyond the simple formation-deconjugation cycle. It is critical to investigate other potential biotransformation pathways for TCS-G. These could include hydroxylation of the aromatic rings, cleavage of the ether linkage, or further conjugation of the regenerated triclosan into different metabolites. Identifying these novel metabolites is essential, as they may possess their own unique physicochemical properties and toxicological profiles.
The transformation of TCS-G is fundamentally a biological process driven by specific enzymes produced by microorganisms. The white-rot fungi Trametes versicolor and Pycnoporus cinnabarinus have been identified as producers of TCS-G from triclosan, a reaction likely mediated by glycosyltransferase enzymes. nih.gov However, the enzymatic systems responsible for the reverse reaction—the cleavage of TCS-G back to triclosan—are not fully characterized in diverse environmental compartments. It is highly probable that β-glucosidase enzymes, which are widespread in bacteria and fungi, play a key role in this deconjugation.
A significant research gap is the identification of the specific microorganisms in relevant environmental matrices—such as wastewater treatment plants, agricultural soils amended with biosolids, and river sediments—that are capable of transforming TCS-G. nih.gov Future studies should aim to isolate and characterize these microbial communities and their specific enzymes. This knowledge is fundamental to predicting the persistence and fate of TCS-G in different ecosystems. For example, understanding the prevalence and activity of β-glucosidase-producing bacteria in anaerobic digesters could reveal the potential for triclosan regeneration within wastewater treatment facilities. mdpi.comresearchgate.net
| Microorganism | Transformation Pathway | Enzyme Class Implicated | Reference |
| Trametes versicolor | Triclosan → this compound | Glycosyltransferase | nih.gov |
| Pycnoporus cinnabarinus | Triclosan → this compound | Glycosyltransferase | nih.gov |
| Gut Microbiota (analogous) | Triclosan-glucuronide → Triclosan | β-glucuronidase | nih.gov |
| Environmental Bacteria/Fungi (hypothesized) | This compound → Triclosan | β-glucosidase | mdpi.comresearchgate.net |
Development of Advanced Non-Targeted Analytical Screening Methods for Environmental Tracing
Currently, the detection of triclosan and its major known metabolites often relies on targeted analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). chemijournal.comresearchgate.net While highly sensitive and specific, these methods can only detect the compounds they are programmed to find, leaving a significant blind spot for unknown or unexpected transformation products of TCS-G.
The future of environmental monitoring for these compounds lies in the development and application of non-targeted and suspect screening analytical methods. These approaches, typically utilizing high-resolution mass spectrometry (HRMS) platforms like Orbitrap or Time-of-Flight (TOF), acquire comprehensive mass spectral data for nearly all ionizable compounds in a sample. By comparing samples from before and after biodegradation studies or from contaminated and pristine sites, researchers can identify potential transformation products without prior knowledge of their structure. The primary challenge in this area is the complex data analysis required to filter, identify, and tentatively structure these unknown compounds, which necessitates sophisticated bioinformatics tools and the eventual confirmation using synthesized chemical standards.
Refinement of Environmental Transport and Fate Models for Triclosan Glucosides
Predictive modeling is a crucial tool for assessing the environmental risk of contaminants. However, the accuracy of these models depends on the quality of the input parameters. For triclosan, properties like its high octanol-water partition coefficient (Kow) indicate a strong tendency to adsorb to organic matter in soil and sludge. mdpi.com In contrast, this compound, due to the addition of the polar glucose molecule, is significantly more water-soluble. biosynth.com
This difference in polarity has profound implications for its environmental transport and fate. TCS-G is expected to be more mobile in aquatic systems and have a lower affinity for sediment and sludge compared to its parent compound. Current environmental models often focus on triclosan alone and may not accurately represent the behavior of its more water-soluble conjugates. beyondpesticides.org A key future direction is to experimentally determine the fundamental physicochemical properties of TCS-G (e.g., water solubility, soil adsorption coefficient (Koc), vapor pressure) and incorporate these specific parameters into fate models. This will allow for more accurate predictions of its distribution and persistence in multi-compartment environments like watersheds.
Assessment of Compound Behavior in Emerging Contaminant Mixtures
In the real world, this compound does not exist in isolation. It is part of a complex "cocktail" of pollutants in wastewater, surface waters, and soils. beyondpesticides.orgnih.gov This mixture includes the parent triclosan, other triclosan metabolites like methyl-triclosan, and a vast array of other emerging contaminants such as pharmaceuticals, personal care products, and pesticides. nih.gov The combined effect of these chemicals can be significantly different from their individual impacts.
A major research challenge is to understand how these co-contaminants affect the biotransformation and fate of TCS-G. For example, the presence of other chemicals could inhibit the microbial enzymes responsible for cleaving the glucoside bond, potentially increasing its persistence. Conversely, the mixture could enhance degradation if other compounds induce the production of broad-specificity enzymes that also act on TCS-G. Assessing the behavior of TCS-G in these realistic, complex mixtures is essential for understanding its true environmental risk.
Strategies for Environmental Mitigation and Management Based on Comprehensive Understanding of its Fate
The ultimate goal of studying the fate of this compound is to develop effective strategies to manage and mitigate its potential environmental impact. Conventional wastewater treatment plants (WWTPs) are not designed to completely remove such micropollutants, and their effluents are a primary source of triclosan and its metabolites entering the aquatic environment. nih.gov
A comprehensive understanding of the fate of TCS-G is crucial for designing better mitigation technologies. If deconjugation back to triclosan is confirmed as a dominant pathway in WWTPs, then treatment strategies must be capable of removing both the polar glucoside and the non-polar parent compound. Future research should investigate the efficacy of advanced treatment processes, such as ozonation, advanced oxidation processes (AOPs), and membrane filtration, for the removal of TCS-G. Furthermore, bioremediation approaches using specialized microbial consortia or enzyme-based reactors could be developed. nih.gov Effective management requires a holistic approach, considering the entire lifecycle of the contaminant and its transformation products to prevent simply shifting the problem from one chemical form to another. nih.gov
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of Triclosan-beta-D-glucopyranoside to ensure high yield and purity?
- Methodological Answer : Synthesis optimization should focus on glycosylation conditions, such as using trifluoromethanesulfonate catalysts (e.g., methyl trifluoromethanesulfonate) to enhance regioselectivity . Controlled reaction parameters (e.g., anhydrous solvents, inert atmosphere) minimize side reactions. Purification via column chromatography with silica gel or reverse-phase HPLC ensures purity, while structural validation requires NMR (e.g., H, C) and mass spectrometry .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy : Assign anomeric proton signals (δ 4.5–5.5 ppm for β-linkages) and confirm sugar moiety integration .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated vs. observed m/z).
- X-ray crystallography : If crystals are obtainable, this provides definitive structural confirmation .
Q. What experimental protocols are recommended for assessing the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25°C, 37°C, and 60°C. Monitor degradation via HPLC at regular intervals. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life .
Advanced Research Questions
Q. How can contradictory data on the enzymatic hydrolysis of this compound by β-glucosidases be resolved?
- Methodological Answer : Address discrepancies by:
- Assay standardization : Use consistent substrate concentrations (e.g., 0.1–1.0 mM) and buffer systems (e.g., citrate-phosphate for pH 5.5) .
- Enzyme specificity testing : Employ competitive inhibitors (e.g., castanospermine for β-glucosidases) to confirm target activity .
- Kinetic analysis : Calculate and under identical conditions to compare enzyme isoforms .
Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound in antimicrobial studies?
- Methodological Answer :
- Chemical modifications : Synthesize analogs with altered glycosidic linkages (e.g., α- vs. β-configuration) or aglycone substitutions .
- Biological assays : Compare MIC (Minimum Inhibitory Concentration) against Gram-positive/-negative bacteria. Pair with molecular docking to predict binding affinities to microbial enzymes (e.g., enoyl-ACP reductase) .
Q. How should researchers design experiments to evaluate the environmental persistence of this compound in aquatic systems?
- Methodological Answer : Simulate environmental conditions using microcosms with sediment-water systems. Quantify degradation via LC-MS/MS and track metabolites (e.g., free triclosan). Include controls for photolytic and microbial degradation .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies involving this compound?
- Methodological Answer : Use nonlinear regression models (e.g., log-logistic curves) to calculate EC values. Validate with ANOVA and post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Report confidence intervals (95%) and effect sizes .
Q. How can researchers ensure reproducibility in glycosylation reactions when synthesizing this compound analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
